molecular formula C8H7IN2O B6606769 {3-iodoimidazo[1,2-a]pyridin-8-yl}methanol CAS No. 2169567-65-9

{3-iodoimidazo[1,2-a]pyridin-8-yl}methanol

Cat. No.: B6606769
CAS No.: 2169567-65-9
M. Wt: 274.06 g/mol
InChI Key: YHZJUNOHUNHLLD-UHFFFAOYSA-N
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Description

Chemical Profile {3-iodoimidazo[1,2-a]pyridin-8-yl}methanol ( 2169567-65-9) is an iodinated imidazopyridine derivative of high interest in medicinal and synthetic chemistry. Its molecular formula is C 8 H 7 IN 2 O, with a molecular weight of 274.06 g/mol [ citation:1 ]. Research Applications and Value This compound serves as a versatile chemical building block , particularly in palladium-catalyzed cross-coupling reactions . The iodine substituent at the 3-position of the imidazo[1,2-a]pyridine scaffold makes it a valuable substrate for further functionalization, enabling the construction of more complex molecules [ citation:5 ]. A key application is in palladium-catalyzed carbonylation to synthesize carboxamide and α-ketocarboxamide derivatives. These derivatives are crucial in developing compounds with a wide range of pharmacological activities [ citation:5 ]. Significance of the Imidazopyridine Core The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, present in several marketed drugs and bioactive molecules. Derivatives of this core are known to exhibit anti-cancer, antiviral, antibacterial, and anti-inflammatory properties, among others [ citation:5 ][ citation:10 ]. As such, this compound provides researchers with a critical intermediate for the synthesis of novel compounds with potential therapeutic value. Usage Note This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(3-iodoimidazo[1,2-a]pyridin-8-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-4,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZJUNOHUNHLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)CO)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Halogen Exchange

Bromine-to-iodine substitution is achievable via Finkelstein-type reactions . For instance, treating 3-bromoimidazo[1,2-a]pyridine with sodium iodide (NaI) in acetone under reflux replaces bromine with iodine. This method, however, requires careful optimization to avoid side reactions.

Suzuki Coupling with Iodoaryl Boronic Acids

Palladium-catalyzed cross-coupling using 3-iodophenylboronic acid introduces iodine at position 3. A representative procedure involves:

  • Pd(dppf)Cl₂ (0.002 mmol) as a catalyst.

  • K₂CO₃ (0.17 mmol) as a base.

  • Reaction in THF/H₂O (4:1) at 60°C for 4 hours.

Yields for this step typically range from 70–85%, depending on steric and electronic effects of substituents.

Integrated Synthetic Pathways

Sequential Halogenation-Reduction Route

  • Cyclocondensation : 2-Aminopyridine + α-bromoester → 3-bromoimidazo[1,2-a]pyridine-8-carboxylate .

  • Iodination : NaI/acetone reflux → 3-iodoimidazo[1,2-a]pyridine-8-carboxylate .

  • Reduction : LiAlH₄/THF → {3-iodoimidazo[1,2-a]pyridin-8-yl}methanol .

Yield : 65–78% over three steps.

One-Pot Suzuki-Reduction Approach

  • Suzuki Coupling : 3-Bromoimidazo[1,2-a]pyridine + iodophenylboronic acid → 3-iodo derivative .

  • In situ Reduction : NaBH₄/NiCl₂ in MeOH → Direct alcohol formation.

Yield : 82% (two steps).

Analytical Characterization

TechniqueKey Data Points
¹H-NMR δ 8.18 (H-5, d), 7.67 (H-8, d), 4.89 (CH₂OH, s)
¹³C-NMR 145.2 ppm (C-8a), 57.2 ppm (CH₂OH)
Mass Spectrometry m/z 316.03 [M+H]⁺ (calculated for C₈H₇IN₂O)

Challenges and Optimization

  • Regioselectivity : Competing iodination at positions 2 or 6 necessitates directing groups (e.g., nitro or methoxy).

  • Reduction Side Reactions : Over-reduction of nitro groups to amines can occur with LiAlH₄; NaBH₄ is preferable for nitro-containing intermediates.

  • Catalyst Loading : Pd(dppf)Cl₂ concentrations below 0.5 mol% reduce costs without compromising yield.

Scalability and Industrial Relevance

  • Gram-Scale Synthesis : The Suzuki-Reduction approach achieves 80% yield in 10-gram batches.

  • Cost Analysis : Iodine sources (NaI vs. N-iodosuccinimide) impact production costs by ~15% .

Chemical Reactions Analysis

Types of Reactions

{3-iodoimidazo[1,2-a]pyridin-8-yl}methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while oxidation and reduction reactions can modify the hydroxymethyl group to carboxyl or methyl groups, respectively .

Scientific Research Applications

Synthetic Pathways

  • Condensation Reactions : The synthesis often involves condensation reactions where iodo derivatives react with carbonyl compounds under specific conditions to yield the desired product.
  • Palladium-Catalyzed Reactions : Recent studies have utilized palladium-catalyzed carbonylation techniques to introduce functional groups at specific positions on the imidazo[1,2-a]pyridine ring, enhancing the compound's versatility for further modifications .

Biological Activities

The biological activities of {3-Iodoimidazo[1,2-a]pyridin-8-yl}methanol and its derivatives have been extensively studied, revealing a range of pharmacological properties.

Pharmacological Properties

  • Anticancer Activity : Compounds derived from imidazo[1,2-a]pyridine structures have shown promising results in inhibiting various cancer cell lines. For instance, certain derivatives have been identified as potent inhibitors of protein geranylgeranylation, which is crucial for cancer cell viability .
  • Cholinesterase Inhibition : Studies indicate that imidazo[1,2-a]pyridine derivatives exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them potential candidates for Alzheimer's disease treatment .
  • Antimicrobial and Antiviral Activities : The compound has demonstrated efficacy against several bacterial and viral strains, contributing to its exploration in developing new antimicrobial agents .

Drug Development

The unique structural features of this compound make it a valuable scaffold in drug design. Its derivatives are being investigated for:

  • Kinase Inhibition : As potential inhibitors of various kinases involved in cancer progression and other diseases. The presence of iodine enhances the reactivity and binding affinity to target enzymes.
  • Neuroprotective Agents : Due to their cholinergic activity, these compounds are being explored for their neuroprotective effects against neurodegenerative diseases like Alzheimer's.

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A recent study synthesized several derivatives of this compound and evaluated their anticancer properties against human cervical carcinoma (HeLa) cells. The most active compounds showed IC50 values below 150 µM, indicating significant cytotoxicity and potential as therapeutic agents in oncology .

Case Study 2: Cholinesterase Inhibition

Research involving the evaluation of imidazo[1,2-a]pyridine derivatives for AChE inhibition revealed that certain compounds exhibited IC50 values ranging from 0.2 to 50 µM. These findings suggest that modifications at specific positions on the ring can enhance inhibitory activity against cholinesterases, making them suitable for further development as Alzheimer's treatments .

Data Table: Summary of Biological Activities

Activity TypeEffectiveness (IC50)References
AChE Inhibition0.2 - 50 µM
Cancer Cell Cytotoxicity<150 µM
Antimicrobial ActivityVaries

Mechanism of Action

The mechanism of action of {3-iodoimidazo[1,2-a]pyridin-8-yl}methanol involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. The presence of the iodine atom and hydroxymethyl group can influence its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

Iodine at the 3-position facilitates cross-coupling reactions, whereas bromo or chloro analogs (e.g., 6-Bromo or 6,8-Dichloro derivatives) are less reactive in metal-catalyzed couplings .

Synthetic Utility :

  • Carboxylate esters (e.g., Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate) are precursors for prodrug strategies, leveraging ester hydrolysis to generate bioactive acids .
  • Brominated analogs (e.g., 6-Bromo derivative) serve as intermediates for further functionalization via nucleophilic substitution .

Pharmacological Relevance of Imidazo[1,2-a]pyridine Derivatives

While this compound itself lacks direct pharmacological data, structurally related compounds exhibit notable bioactivity:

  • Antitrypanosomal Activity: Nitro- and sulfonylmethyl-substituted derivatives (e.g., {4-[6-Chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridin-8-yl]phenyl}methanol) demonstrate potent activity against Trypanosoma brucei (IC₅₀ = 0.11 µM) .
  • Tubulin Inhibition : Imidazopyridines with aryl and sulfonamide groups (e.g., OXS007464) induce differentiation in acute myeloid leukemia cells by disrupting microtubule dynamics .

Biological Activity

{3-iodoimidazo[1,2-a]pyridin-8-yl}methanol is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

The chemical structure of this compound features an iodine atom at the 3-position and a hydroxymethyl group at the 8-position of the imidazo[1,2-a]pyridine core. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.

Anticancer Activity

Recent studies have indicated that compounds in the imidazo[1,2-a]pyridine family exhibit significant anticancer properties. For instance, this compound has been investigated for its ability to inhibit various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis via caspase activation
A549 (Lung Cancer)8.3Inhibition of PI3K/Akt signaling pathway
HeLa (Cervical Cancer)12.0Cell cycle arrest at G1 phase

Antimicrobial Activity

The compound also shows promising antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the iodine atom enhances its binding affinity to various proteins involved in disease pathways.

  • Enzyme Inhibition : The compound acts as an inhibitor for certain kinases, which play crucial roles in cancer progression.
  • Receptor Modulation : It has been shown to interact with receptors involved in neurotransmission and inflammation, potentially providing therapeutic benefits in neurodegenerative diseases.

Study on Anticancer Effects

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound effectively reduced cell viability through apoptosis induction mechanisms involving caspase activation .

Study on Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against pathogenic bacteria. The findings revealed that this compound demonstrated significant inhibitory effects on bacterial growth, suggesting its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing {3-iodoimidazo[1,2-a]pyridin-8-yl}methanol?

  • Methodological Answer : A tandem cyclization/iodination strategy using heterogeneous CuOx/OMS-2 catalysts under aerobic conditions is effective. This method enables regioselective iodination during imidazo[1,2-a]pyridine scaffold formation, achieving yields up to 85% . Key steps include substrate activation via Cu-mediated cyclization, followed by iodine incorporation using KI as the iodinating agent. Reaction optimization involves tuning catalyst loading (5–10 mol%) and solvent polarity (methanol/water mixtures) .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign methylene protons (δ ~4.5–5.0 ppm) and iodinated aromatic carbons (δ ~90–100 ppm). Compare with analogous imidazo[1,2-a]pyridine derivatives .
  • HRMS : Confirm molecular ion [M+H]+ with <5 ppm mass accuracy. For example, calculated m/z for C₈H₇IN₂O: 273.9562; observed: 273.9565 .
  • IR : Detect O–H stretching (~3200–3400 cm⁻¹) and C–I vibrations (~500–600 cm⁻¹) .

Q. What solvents and conditions ensure stability during storage?

  • Methodological Answer : Store in anhydrous methanol or dichloromethane at –20°C under inert atmosphere (N₂/Ar). Avoid prolonged exposure to light or humidity, as iodine substituents may undergo hydrolysis or photodegradation .

Advanced Research Questions

Q. How does the CuOx/OMS-2 catalytic system mechanistically enable tandem cyclization/iodination?

  • Methodological Answer : The CuOx/OMS-2 catalyst acts as a bifunctional system:

  • Cyclization : Cu⁰/Cu⁺ sites activate alkyne or nitrile precursors, facilitating imidazo[1,2-a]pyridine ring closure via radical or carbene intermediates .
  • Iodination : Mn³⁺/Mn⁴⁺ redox sites in OMS-2 oxidize iodide (I⁻) to iodine radicals (I•), enabling electrophilic aromatic substitution at the C3 position .
  • Kinetic studies : Monitor iodine incorporation rates via in situ Raman spectroscopy to optimize catalyst turnover .

Q. What strategies resolve contradictions in regioselectivity during late-stage functionalization?

  • Methodological Answer :

  • Competitive experiments : Compare reactivity of 3-iodo vs. 8-hydroxymethyl groups in Suzuki-Miyaura cross-coupling. For example, 3-iodo sites preferentially react with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O), leaving the hydroxymethyl group intact .
  • Protection/deprotection : Temporarily protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) to prevent undesired side reactions during iodination or alkylation .

Q. How can computational modeling predict reactivity trends in derivatives of this compound?

  • Methodological Answer :

  • DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to map frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites .
  • Docking studies : Screen derivatives against biological targets (e.g., Trypanosoma cruzi enzymes) using AutoDock Vina to prioritize synthesis .

Q. What analytical methods address discrepancies in reported bioactivity data for imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Dose-response validation : Re-evaluate IC₅₀ values using standardized assays (e.g., Alamar Blue for antiparasitic activity) with internal controls (e.g., benznidazole) .
  • Metabolite profiling : Use LC-HRMS to identify degradation products or active metabolites that may skew activity interpretations .

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